

4-(Thiazol-2-yloxy)phenylamine CAS number 105350-49-0

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Compound of Interest

Compound Name: 4-(Thiazol-2-yloxy)phenylamine

Cat. No.: B561143

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An In-depth Technical Guide to **4-(Thiazol-2-yloxy)phenylamine** (CAS: 105350-49-0):
Synthesis, Characterization, and Therapeutic Potential

Core Compound Overview

4-(Thiazol-2-yloxy)phenylamine is a heterocyclic molecule featuring a phenylamine group linked to a thiazole ring via an ether bond. This structural arrangement makes it a valuable scaffold in medicinal chemistry and drug discovery. The thiazole ring is a key component in numerous biologically active compounds and approved drugs, known for a wide spectrum of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.^{[1][2][3]} The phenylamine moiety provides a versatile point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.^[4] This guide provides a comprehensive technical overview of its synthesis, analytical characterization, potential applications, and safe handling protocols, intended for researchers and professionals in the field of drug development.

Caption: Molecular Structure of **4-(Thiazol-2-yloxy)phenylamine**.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and predicted properties for **4-(Thiazol-2-yloxy)phenylamine** is provided below. Experimental data for this specific molecule is sparse in public literature; therefore, spectroscopic data is presented as predicted values based on its chemical structure, serving as a baseline for experimental verification.

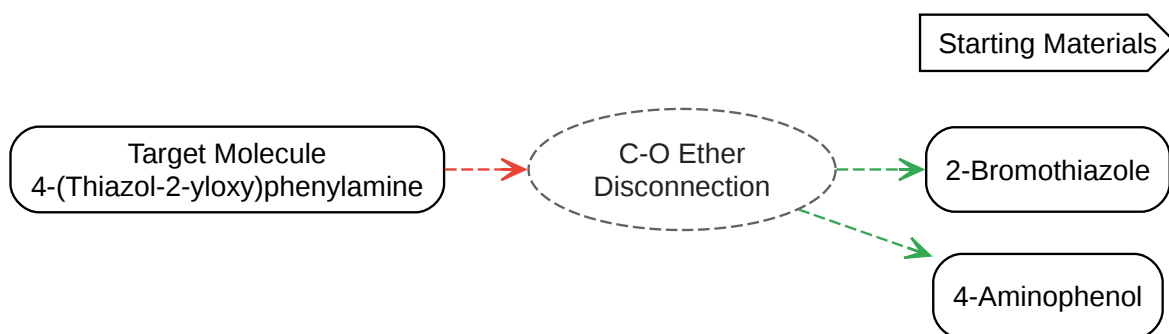
Property	Value	Source
CAS Number	105350-49-0	[5][6]
Molecular Formula	C ₉ H ₈ N ₂ OS	[6]
Molecular Weight	192.24 g/mol	Calculated
Predicted ¹ H NMR	See Table 2	N/A
Predicted ¹³ C NMR	See Table 3	N/A
Predicted IR	See Table 4	N/A
Mass Spec (EI)	M ⁺ peak at m/z 192	Predicted

Synthesis and Purification

The synthesis of **4-(Thiazol-2-yloxy)phenylamine** is most logically achieved through a C-O cross-coupling reaction. The Ullmann condensation is a classic and robust method for forming aryl-ether bonds, typically employing a copper catalyst to couple an aryl halide with an alcohol or phenol.[7][8] This approach is well-suited for linking the thiazole and phenylamine moieties.

Retrosynthetic Analysis

The ether linkage is the key disconnection point. This retrosynthesis breaks the target molecule down into two commercially available or readily synthesizable starting materials: 4-aminophenol and a 2-halothiazole (e.g., 2-bromothiazole).



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Caption: Retrosynthetic pathway for **4-(Thiazol-2-yloxy)phenylamine**.

Proposed Synthetic Protocol: Ullmann-Type Condensation

This protocol describes a copper-catalyzed Ullmann-type reaction. The causality for selecting this method lies in its proven efficacy for constructing diaryl ethers, particularly when one of the aryl components is an electron-deficient heterocycle like thiazole.^{[7][9]} The use of a base is critical to deprotonate the phenol, forming the nucleophilic phenoxide.

Reagents and Equipment:

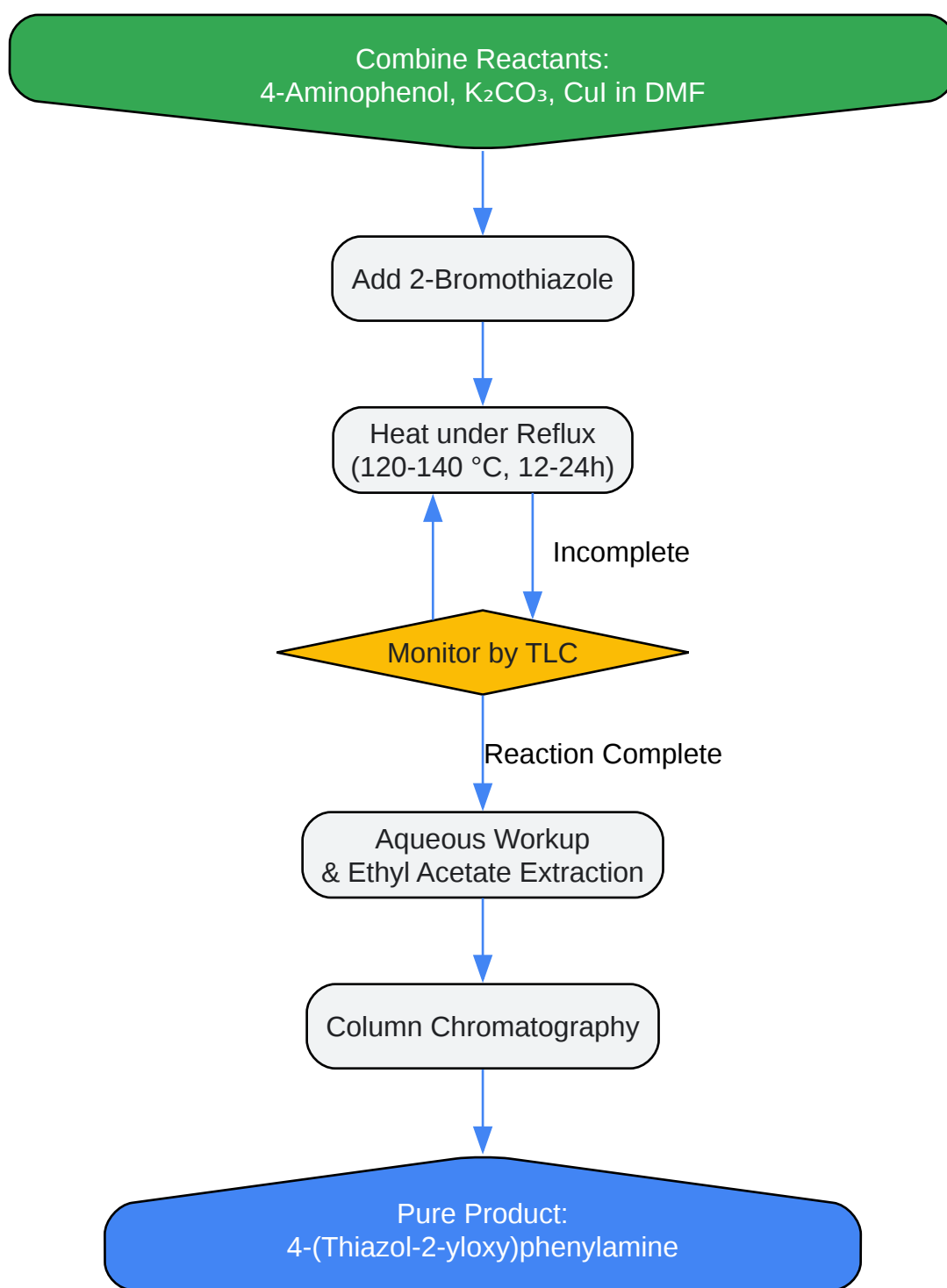
- 2-Bromothiazole
- 4-Aminophenol
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Standard glassware for extraction and purification
- Silica gel for column chromatography

Step-by-Step Methodology:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

- Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
- Reactant Addition: Add 2-bromothiazole (1.1 eq) to the mixture.
- Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this high temperature is to overcome the activation energy typical of Ullmann reactions.[7]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
- Workup: Cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-(Thiazol-2-yloxy)phenylamine**.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification process.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[11]

Experimental Protocol (^1H and ^{13}C NMR):

- Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum, on a 400 MHz or higher spectrometer.
- Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the spectra.

Table 2: Predicted ^1H NMR Spectroscopic Data (in DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.30	d	1H	Thiazole H5	Proton on the thiazole ring adjacent to the nitrogen.
~7.10	d	1H	Thiazole H4	Proton on the thiazole ring adjacent to the sulfur.
~6.85	d	2H	Phenyl H (ortho to -O)	Aromatic protons deshielded by the adjacent ether oxygen.
~6.65	d	2H	Phenyl H (ortho to -NH ₂)	Aromatic protons shielded by the electron-donating amine group.

| ~5.10 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Rationale
~168.0	Thiazole C2	Carbon directly bonded to two heteroatoms (O and N).
~145.0	Phenyl C (ipso to -NH ₂)	Aromatic carbon bearing the amine group.
~144.0	Phenyl C (ipso to -O)	Aromatic carbon bearing the ether oxygen.
~139.0	Thiazole C4	Thiazole ring carbon.
~122.0	Phenyl C (ortho to -O)	Aromatic carbons adjacent to the ether linkage.
~116.0	Phenyl C (ortho to -NH ₂)	Aromatic carbons adjacent to the amine group.

| ~109.0 | Thiazole C5 | Thiazole ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[\[10\]](#)

Experimental Protocol:

- Mix ~1 mg of the product with ~100 mg of dry potassium bromide (KBr).
- Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Acquire the spectrum using an FTIR spectrometer.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium-Strong	N-H stretch (asymmetric & symmetric)
3150-3050	Medium	Aromatic C-H stretch
~1600, ~1500	Strong	C=C and C=N ring stretching

| 1250-1200 | Strong | Aryl-O (ether) C-O stretch |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol (ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.
- Acquire the spectrum in positive ion mode to observe the protonated molecular ion $[M+H]^+$.

The expected molecular ion peak for $C_9H_8N_2OS$ would be observed at an m/z of 193.04 ($[M+H]^+$). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

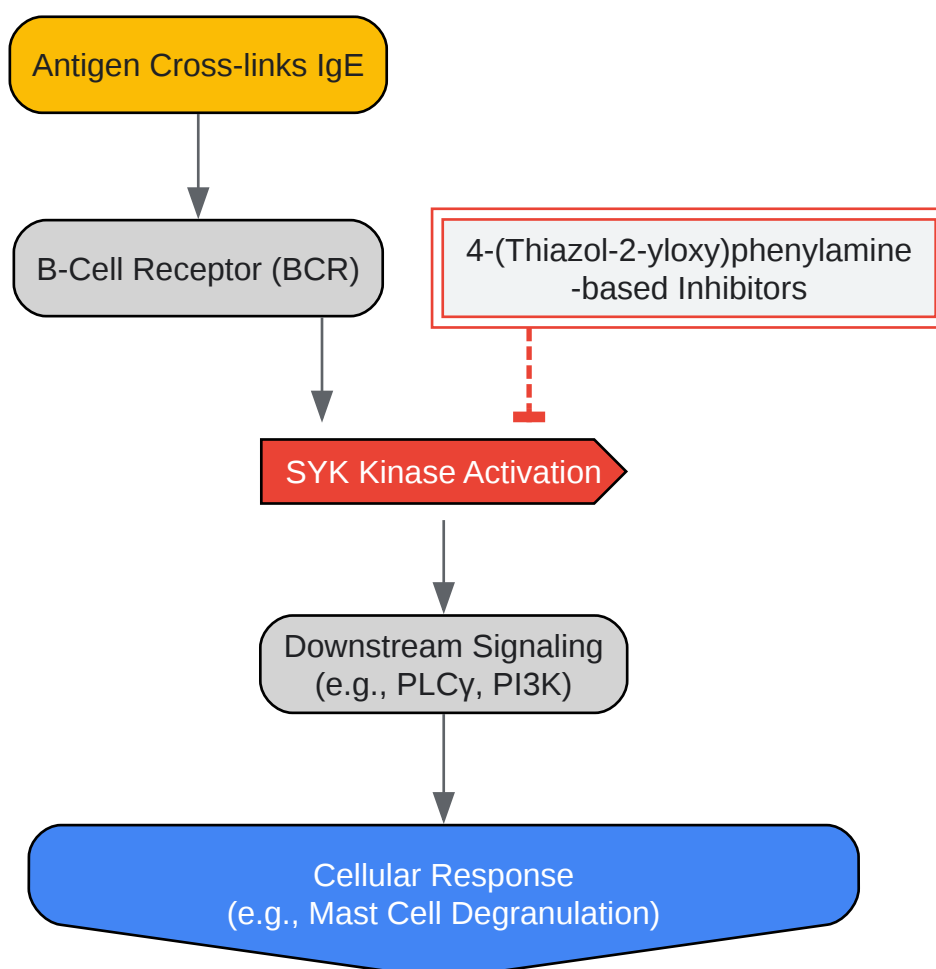
Applications in Drug Discovery and Research

The **4-(Thiazol-2-yloxy)phenylamine** scaffold is a privileged structure in medicinal chemistry, with its derivatives showing significant potential across several therapeutic areas.

Kinase Inhibition

Many derivatives built upon a phenylamino-thiazole core have been investigated as potent kinase inhibitors.^[1]

- Spleen Tyrosine Kinase (SYK) Inhibition: The phenylamino pyrimidine thiazole scaffold, a close analogue, has been optimized to produce potent nanomolar inhibitors of SYK, an important target in inflammatory diseases and allergies.[12]
- Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active and selective inhibitors of CDK9, a key regulator of transcription in cancer cells.[13][14] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, reinstating programmed cell death in cancer cells.[13][14]



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Caption: Simplified SYK signaling pathway targeted by thiazole derivatives.

Anticancer and Anti-inflammatory Activity

The thiazole nucleus is a cornerstone in the development of novel anticancer and anti-inflammatory agents.^{[2][3]}

- **Anticancer Potential:** Derivatives have shown cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7).^[2] The mechanism often involves the inhibition of critical cellular processes or signaling pathways overactive in cancer.
- **Anti-inflammatory Effects:** Thiazole-containing compounds have been demonstrated to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation.^{[3][15]} Systemic administration of related compounds has been shown to decrease nociceptive behavior in animal models of pain and inflammation.^[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-(Thiazol-2-yloxy)phenylamine** is not widely available, data from structurally related compounds and general chemical safety principles should be applied.^{[16][17]}

Guideline	Recommendation
Hazards	May cause skin irritation, serious eye irritation/damage, and may cause an allergic skin reaction.[17][18] Potentially harmful if swallowed or inhaled.[16] Toxic to aquatic life with long-lasting effects.[17][18]
Handling	Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. [16] Avoid breathing dust/fumes.[16][17] Wash hands thoroughly after handling.[17]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.[19]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] Avoid release to the environment.[17][18]

Conclusion

4-(Thiazol-2-yloxy)phenylamine stands out as a heterocyclic compound of significant interest to the scientific community. Its robust and scalable synthesis via methods like the Ullmann condensation makes it an accessible building block for creating diverse chemical libraries. The established importance of the thiazole and phenylamine moieties in bioactive molecules, particularly as kinase inhibitors and anti-inflammatory agents, positions this compound as a valuable starting point for the design and development of next-generation therapeutics. Further investigation into its derivatives is warranted to fully explore its potential in treating a range of human diseases.

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